2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is a chemical compound that belongs to the class of naphthalenones. This compound is characterized by the presence of an amino group at the second position, a butoxy group at the sixth position, and a dihydro-naphthalenone core. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one typically involves the following steps:
Starting Material: The synthesis begins with a naphthalenone derivative.
Amination: Introduction of the amino group at the second position can be achieved through nucleophilic substitution reactions.
Butoxylation: The butoxy group is introduced at the sixth position using alkylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino and butoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthalenones
Scientific Research Applications
2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The dihydro-naphthalenone core can participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3,4-dihydro-1(2H)-naphthalenone: Similar structure but lacks the butoxy group.
1-Tetralone: A simpler naphthalenone derivative without amino and butoxy groups.
α-Tetralone: Another naphthalenone derivative with different substituents.
Uniqueness
2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is unique due to the presence of both amino and butoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility in various applications compared to its simpler counterparts.
Properties
CAS No. |
66362-15-0 |
---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-3-8-17-11-5-6-12-10(9-11)4-7-13(15)14(12)16;/h5-6,9,13H,2-4,7-8,15H2,1H3;1H |
InChI Key |
DMNBQYQZAOEMSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)C(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.